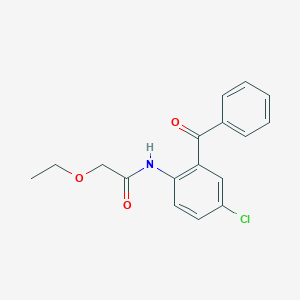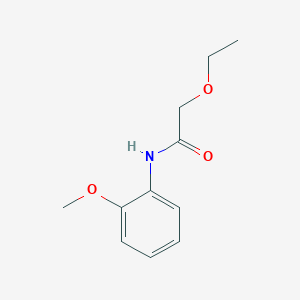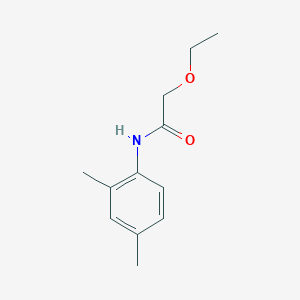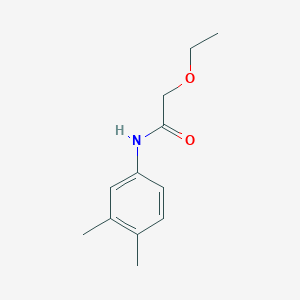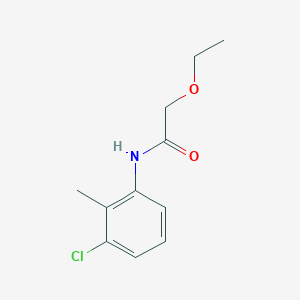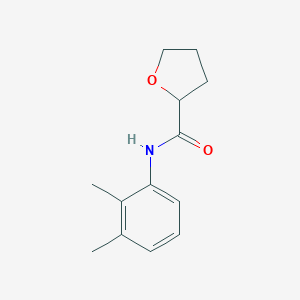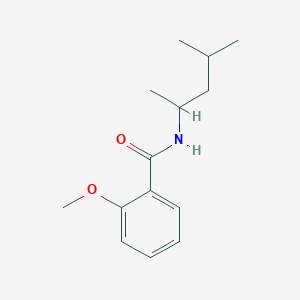
N-(1,3-dimethylbutyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethylbutyl)-2-methoxybenzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has since been the subject of extensive research.
Mécanisme D'action
N-(1,3-dimethylbutyl)-2-methoxybenzamide works by activating the immune system and inducing tumor cell death. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which is involved in the immune response to viral and bacterial infections. Binding to STING leads to the production of interferons, which activate the immune system and induce tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as interferons, which activate the immune system. It also leads to the release of nitric oxide, which can cause vasodilation and increase blood flow to tumors. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dimethylbutyl)-2-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied in preclinical models. However, there are also some limitations. This compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Orientations Futures
There are a number of future directions for research on N-(1,3-dimethylbutyl)-2-methoxybenzamide. One area of focus is on developing more effective formulations of the drug that can improve its solubility and increase its half-life. Another area of focus is on understanding the mechanism of action of this compound in more detail, including the role of STING and other immune system components. Finally, there is interest in exploring the potential of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Méthodes De Synthèse
N-(1,3-dimethylbutyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxyphenol with 3,3-dimethylbutyraldehyde in the presence of a base, such as sodium hydroxide. This reaction produces this compound in good yield and purity. Other methods, such as the reaction of 2,6-dimethoxyphenol with 3-methylbutyric acid followed by reduction, have also been reported.
Applications De Recherche Scientifique
N-(1,3-dimethylbutyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with chemotherapy. This compound works by activating the immune system and inducing tumor cell death. It has been shown to be effective against a wide range of tumor types, including lung, breast, colon, and brain tumors.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-methoxy-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-11(3)15-14(16)12-7-5-6-8-13(12)17-4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Clé InChI |
YNURKCXEQAQIRE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
SMILES canonique |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



